molecular formula C18H19F2N3O3 B8446345 7-[3-(Aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

7-[3-(Aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8446345
M. Wt: 363.4 g/mol
InChI Key: AZURXMGITRDFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(Aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H19F2N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(Aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(Aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-[3-(Aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

Molecular Formula

C18H19F2N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

7-[3-(aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H19F2N3O3/c19-13-5-11-15(14(20)16(13)22-4-3-9(6-21)7-22)23(10-1-2-10)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26)

InChI Key

AZURXMGITRDFMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)CN)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.00 g (3.53 mmole) of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 10 ml of acetonitrile, 0.54 g (3.5 mmole) 1,8-diazobicyclo[5.4.0]undec-7-ene, and 0.37 g (3.7 mmole) of 3-pyrrolidinemethanamine is refluxed one hour, then stirred at room temperature overnight. The reaction mixture is then filtered and the precipitate washed with ethyl ether until dry to yield 1.21 g (94.5%) of the title compound, mp 232°-235° C.
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94.5%

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